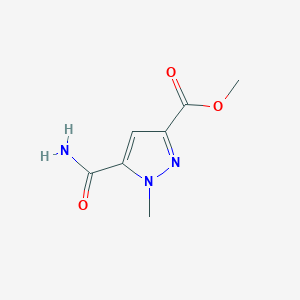
4,6-dibromo-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dibromo-2,3-dihydro-1-benzofuran-3-one: is an organic compound belonging to the benzofuran family. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the benzofuran ring, and a ketone group at the 3 position. It is a derivative of benzofuran, which is known for its wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one typically involves the bromination of 2,3-dihydro-1-benzofuran-3-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Reduction Reactions: The ketone group at the 3 position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alkyl halides in the presence of a suitable solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 4,6-dibromo-2,3-dihydro-1-benzofuran-3-ol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Chemistry: 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various benzofuran derivatives with potential biological activities .
Biology and Medicine: The compound and its derivatives have shown promise in biological studies, particularly in the development of antimicrobial and anticancer agents. The presence of bromine atoms enhances the biological activity of the compound, making it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes, pigments, and other organic compounds .
Mechanism of Action
The exact mechanism of action of 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one depends on its specific application. In antimicrobial studies, the compound is believed to interfere with the bacterial cell wall synthesis or disrupt essential enzymatic processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .
Comparison with Similar Compounds
4,7-dibromo-2,1,3-benzothiadiazole: Used in the synthesis of light-emitting diodes and conducting polymers.
3’,5’-dibromo-2’,4,4’,6’-tetrahydroxy aurone: A flavonoid with potential biological activities.
Uniqueness: 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 4 and 6 positions enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
1344889-67-3 |
|---|---|
Molecular Formula |
C8H4Br2O2 |
Molecular Weight |
291.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



